Pht-R-Nle-OH
Description
Properties
CAS No. |
1221409-47-7 |
|---|---|
Molecular Formula |
C7H7NO3 |
Synonyms |
Pht-R-Nle-OH |
Origin of Product |
United States |
Advanced Methodologies for the Synthesis of Pht R Nle Oh and Its Derivatives
Optimized Approaches in Solid-Phase Peptide Synthesis (SPPS) Utilizing Pht-R-Nle-OH
Solid-phase peptide synthesis (SPPS) offers a streamlined approach for the assembly of peptide chains, and the incorporation of this compound into these sequences requires careful consideration of protecting group strategies, coupling efficiencies, and deprotection conditions. nih.govpeptide.com
Strategic Incorporation of N-Phthaloyl and C-Terminal Protecting Groups
The N-phthaloyl (Pht) group serves as a robust protecting group for the α-amino function of (R)-norleucine. Its stability under various reaction conditions makes it suitable for SPPS. The phthaloyl group can be introduced by reacting (R)-norleucine with phthalic anhydride (B1165640), often in a solvent like glacial acetic acid with heating. ekb.egsphinxsai.com Alternative milder methods, such as using N-carboethoxy phthalimide (B116566) in an aqueous solution at room temperature, can also be employed to minimize racemization. scispace.com
In SPPS, the C-terminal carboxyl group of the first amino acid is anchored to a solid support, which effectively acts as a protecting group. peptide.com For subsequent amino acids, including this compound, the carboxyl group must be activated to facilitate peptide bond formation.
Table 1: Comparison of N-Phthaloylation Methods
| Method | Reagents | Conditions | Advantages | Disadvantages |
| Phthalic Anhydride | Phthalic anhydride, glacial acetic acid | Reflux | Readily available and inexpensive reagents | High temperatures may lead to racemization ekb.eg |
| N-Carboethoxy Phthalimide | N-carboethoxy phthalimide, aqueous solution | Room temperature | Mild conditions, preserves optical activity scispace.com | Reagent may be less readily available |
Investigations into Coupling Efficiencies and Regioselectivity with this compound
The efficiency of the coupling step in SPPS is critical for the successful synthesis of the desired peptide. The coupling of this compound to the free N-terminus of the growing peptide chain on the solid support is typically mediated by activating agents. Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or uronium/aminium salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). peptide.comthaiscience.info
The bulky nature of the phthaloyl group might influence the kinetics of the coupling reaction. However, the use of efficient activating agents generally ensures high coupling yields. Regioselectivity is maintained as the α-amino group is protected by the phthaloyl group, and the C-terminal carboxyl group is activated for amide bond formation, preventing side reactions.
Mild Deprotection Strategies for Phthaloyl and Other Orthogonal Protecting Groups in Peptide Synthesis
A key advantage of the phthaloyl group is its stability to acidic conditions commonly used to remove other protecting groups like tert-butoxycarbonyl (Boc). The removal of the phthaloyl group is typically achieved under mild conditions using hydrazine (B178648) in a solvent like DMF. peptide.com This orthogonality is crucial in complex peptide synthesis, allowing for the selective deprotection of different functional groups at various stages of the synthesis. peptide.com
For instance, in a strategy employing Fmoc for temporary N-terminal protection and acid-labile side-chain protecting groups (e.g., t-butyl), the phthaloyl group on a specific norleucine residue would remain intact during the repetitive Fmoc deprotection steps with piperidine (B6355638) and the final cleavage from the resin with trifluoroacetic acid (TFA). peptide.com The phthaloyl group can then be selectively removed at a later stage.
Table 2: Orthogonality of Phthaloyl Protecting Group
| Protecting Group | Typical Deprotection Reagent | Stability of Phthaloyl Group |
| Fmoc | Piperidine | Stable |
| Boc | Trifluoroacetic acid (TFA) | Stable |
| t-Butyl (tBu) | Trifluoroacetic acid (TFA) | Stable |
| Trityl (Trt) | Mild acid | Stable |
| Phthaloyl (Pht) | Hydrazine | Cleaved |
Solution-Phase Synthetic Pathways for this compound and Analogues
Solution-phase synthesis provides a versatile alternative to SPPS, particularly for the large-scale production of this compound or its simple derivatives. google.com The synthesis of this compound in solution typically involves the reaction of (R)-norleucine with phthalic anhydride in a suitable solvent, such as glacial acetic acid, under reflux conditions. ekb.egclockss.org To mitigate the risk of racemization at elevated temperatures, milder methods can be employed. One such method involves the use of N-carboethoxyphthalimide in an aqueous basic solution at room temperature, which has been shown to preserve the stereochemical integrity of the amino acid. scispace.com
Once this compound is synthesized, it can be coupled with other protected amino acids or esters in solution to form dipeptides or larger peptide fragments. Standard peptide coupling reagents like DCC, with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and racemization, are commonly used. google.com The synthesis of analogues can be achieved by starting with derivatives of norleucine or by modifying the phthaloyl group itself.
Enantioselective Synthesis and Stereochemical Control in this compound Generation
The biological activity of peptides is highly dependent on their stereochemistry. Therefore, controlling the stereochemistry during the synthesis of this compound is of utmost importance. This begins with the enantioselective synthesis of the (R)-norleucine precursor.
Exploration of Asymmetric Catalysis for Stereospecific Formation
Asymmetric catalysis offers a powerful tool for the enantioselective synthesis of non-proteinogenic amino acids like (R)-norleucine. nih.govnih.govrsc.org One prominent method is the asymmetric hydrogenation of a prochiral precursor, such as a dehydroamino acid derivative. rsc.orgd-nb.info Chiral rhodium or iridium complexes with chiral phosphine (B1218219) ligands are often employed as catalysts to achieve high enantioselectivity. rsc.orgrsc.org
For example, the asymmetric hydrogenation of an N-acyl-α,β-dehydroamino ester precursor to norleucine, catalyzed by a chiral rhodium-diphosphine complex, can yield the desired (R)-enantiomer with high enantiomeric excess (ee). rsc.org Biocatalytic methods, utilizing enzymes such as amino acid dehydrogenases, also provide a highly selective route to L- or D-amino acids, which can be adapted for the synthesis of (R)-norleucine. rsc.orgnih.gov
Table 3: Examples of Asymmetric Synthesis Methods for Amino Acids
| Method | Catalyst/Enzyme | Precursor | Key Advantage |
| Asymmetric Hydrogenation | Chiral Rhodium-Diphosphine Complex | N-acyl-α,β-dehydroamino ester | High enantioselectivity and yield rsc.org |
| Biocatalytic Reductive Amination | Amino Acid Dehydrogenase | α-Keto acid | High stereospecificity, mild reaction conditions nih.gov |
| Chiral Ni(II) Complex Alkylation | Chiral Ni(II) Schiff Base Complex | Glycine (B1666218) Schiff Base | Access to a variety of non-proteinogenic amino acids nih.gov |
Chiral Auxiliary Approaches for Diastereoselective Synthesis
The stereoselective synthesis of amino acids is crucial for their application in biologically active molecules. Chiral auxiliaries are powerful tools for controlling stereochemistry during synthesis. wikipedia.org These are chiral molecules that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction, after which they can be removed and ideally recycled. wikipedia.org For the synthesis of this compound, a chiral auxiliary can be employed to control the stereocenter at the alpha-carbon of norleucine.
A common strategy involves the asymmetric alkylation of a glycine enolate equivalent attached to a chiral auxiliary. For instance, a chiral oxazolidinone, such as one derived from (1S,2R)-(+)-norephedrine, can serve as the auxiliary. The synthesis would commence with the acylation of the chiral auxiliary with bromoacetic acid, followed by the introduction of the phthalimide group. The resulting glycine-derived synthon can then be deprotonated to form a chiral enolate, which subsequently undergoes diastereoselective alkylation with a suitable butylating agent (e.g., 1-iodobutane) to introduce the norleucine side chain. The stereoselectivity of this alkylation is dictated by the steric hindrance imposed by the chiral auxiliary, which directs the incoming electrophile to one face of the enolate. Finally, cleavage of the auxiliary, typically under mild hydrolytic conditions, yields the desired this compound.
The diastereoselectivity of such alkylation reactions is often high, as illustrated in the hypothetical research data below.
Table 1: Diastereoselective Alkylation of a Chiral Glycine Synthon
| Entry | Electrophile | Base | Solvent | Temperature (°C) | Diastereomeric Ratio (R:S) |
|---|---|---|---|---|---|
| 1 | 1-iodobutane | LDA | THF | -78 | 95:5 |
| 2 | 1-bromobutane | NaHMDS | Toluene | -78 | 92:8 |
| 3 | 1-iodobutane | KHMDS | THF | -60 | 96:4 |
This table presents hypothetical data for the diastereoselective alkylation step in the synthesis of this compound using a chiral auxiliary approach.
Chemical Modifications and Functionalization Strategies of the Norleucine Moiety
The n-butyl side chain of the norleucine moiety in this compound offers a non-polar scaffold that can be chemically modified to introduce new functionalities. These modifications can be used to tune the physicochemical properties of the molecule or to attach probes for biological studies.
The aliphatic side chain of norleucine is generally unreactive. Therefore, derivatization often requires the introduction of a functional group. One approach is to start with a precursor to R-norleucine that already contains a modifiable handle. For example, a protected form of 2-amino-6-hydroxyhexanoic acid could be used. After the establishment of the Pht-R-Nle core structure, the terminal hydroxyl group on the side chain can be converted into various other functional groups.
Alternatively, C-H activation methodologies could be employed for the direct functionalization of the norleucine side chain, although achieving regioselectivity on a linear alkyl chain remains a significant challenge. A more common approach is to utilize derivatives of norleucine where a functional group is already present at a specific position on the side chain. For instance, the synthesis could start from a protected glutamic acid derivative, where the side-chain carboxylic acid provides a handle for further chemistry.
Table 2: Potential Side-Chain Modifications of a Hydroxylated this compound Analogue
| Starting Material | Reagent | Product Functional Group |
|---|---|---|
| Pht-R-(6-OH-Nle)-OH | Azide | Azide |
| Pht-R-(6-OH-Nle)-OH | Alkyne | Alkyne |
| Pht-R-(6-OH-Nle)-OH | Maleimide (B117702) | Maleimide |
This table outlines potential functional groups that could be introduced onto the side chain of a hydroxylated analogue of this compound.
Bioconjugation involves the covalent attachment of a molecule to a biomolecule, such as a protein or a nucleic acid. To render this compound suitable for bioconjugation, it must be functionalized with a group that can react selectively with a complementary group on the biomolecule of interest. Common bioconjugation reactions include the formation of amides, thioethers, and triazoles.
To prepare a bioconjugatable analogue of this compound, a reactive handle can be introduced onto the side chain, as discussed in the previous section. For example, an azide-functionalized this compound analogue can be prepared. This azide-containing molecule can then be attached to a biomolecule containing a terminal alkyne via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. Alternatively, a maleimide group can be introduced on the side chain to react specifically with thiol groups present in cysteine residues of proteins.
The synthesis of such analogues allows for the incorporation of the this compound moiety into larger biomolecular constructs, enabling its use as a probe or a building block in more complex systems.
Table 3: Common Bioconjugation Chemistries for this compound Analogues
| Functional Group on Analogue | Functional Group on Biomolecule | Linkage Formed |
|---|---|---|
| Carboxylic Acid (activated) | Amine | Amide |
| Maleimide | Thiol | Thioether |
| Azide | Alkyne | Triazole |
This table summarizes common reactive pairs used for the bioconjugation of functionalized this compound analogues.
Advanced Spectroscopic and Analytical Characterization Techniques for Pht R Nle Oh in Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
High-resolution NMR spectroscopy is a powerful tool for the detailed structural elucidation of organic molecules like Pht-R-Nle-OH. By analyzing the chemical shifts, splitting patterns, and integration of signals in the ¹H and ¹³C NMR spectra, researchers can confirm the presence and connectivity of atoms within the molecule. For N-phthaloyl amino acid derivatives, characteristic signals are expected for the protons and carbons of both the phthaloyl group and the amino acid residue. For instance, the aromatic protons of the phthaloyl group typically appear in the downfield region of the ¹H NMR spectrum as a complex multiplet. Protons on the alpha carbon and the norleucine side chain (butyl group) will exhibit distinct signals based on their chemical environment, with coupling patterns providing information about adjacent protons.
Studies on related N-phthaloyl amino acids and norleucine derivatives demonstrate the utility of NMR in confirming successful synthesis and structural features. For example, ¹H NMR spectral data for N-phthaloylglycine show characteristic signals for the phthaloyl aromatic protons and the methylene (B1212753) group protons adjacent to the nitrogen and carbonyl. nih.gov, nih.gov Similarly, analysis of the ¹H NMR spectrum of undecanoic L-norleucine allowed for the assignment of proton labels to specific resonances, including the NH doublet. fishersci.ca
Assignment of Conformational Isomers and Stereoisomeric Purity
NMR spectroscopy can provide insights into the presence of conformational isomers in molecules where restricted rotation exists. The phthaloyl group attached to the alpha-amino group of norleucine can introduce hindered rotation around the N-C(phthaloyl) bond, potentially leading to the observation of distinct signals for different conformers at lower temperatures. Analysis of these signals, including their chemical shifts and relative intensities, can help in the assignment of these conformational isomers.
Furthermore, NMR, particularly when combined with chiral resolving agents or using chiral NMR spectroscopy techniques, can be used to assess stereoisomeric purity. While enantiomers have identical NMR spectra in achiral environments, the presence of a chiral additive can lead to the formation of diastereomeric complexes, which are spectroscopically distinguishable. This allows for the determination of the enantiomeric excess (ee) of the R-norleucine moiety in this compound. The synthesis of N-phthaloyl amino acids has been reported with retention of optical configuration, suggesting that the phthaloylation process itself may not lead to significant racemization. fishersci.ca However, confirming the stereoisomeric purity of the final product is essential and can be achieved through appropriate NMR methods.
Dynamic NMR Studies of Restricted Rotation and Molecular Conformation
Dynamic NMR (DNMR) spectroscopy is specifically employed to study molecular processes that cause nuclei to exchange magnetic environments on the NMR timescale, such as restricted rotation. wikipedia.org The hindered rotation around the N-phthaloyl bond in this compound can be investigated using DNMR. As the temperature changes, the rate of interconversion between conformers changes, affecting the appearance of the NMR signals. At low temperatures (slow exchange), separate signals for each conformer may be observed. As the temperature increases, the exchange rate increases, leading to signal broadening and eventual coalescence into a single averaged signal at higher temperatures (fast exchange). wikipedia.org
Analysis of the lineshapes of the temperature-dependent NMR spectra allows for the determination of the kinetic parameters of the exchange process, including the rate constants and activation energy barrier for the restricted rotation. wikipedia.org, nih.gov This provides valuable information about the molecular conformation and flexibility of this compound.
Mass Spectrometry (MS) and Hyphenated Techniques for Molecular Characterization
Mass spectrometry is an indispensable technique for determining the molecular weight of this compound and obtaining information about its fragmentation pattern, which aids in structural confirmation. wikipedia.org, bmrb.io, icm.edu.pl Ionization techniques such as Electrospray Ionization (ESI) are commonly used for polar molecules like amino acid derivatives, producing protonated or deprotonated molecular ions ([M+H]⁺ or [M-H]⁻). The mass-to-charge ratio (m/z) of these ions provides a highly accurate measurement of the molecular weight.
Fragmentation of the molecular ion in the mass spectrometer can yield characteristic fragment ions that provide structural information. Analysis of these fragmentation patterns helps to confirm the presence of the phthaloyl group and the norleucine residue. fishersci.ca
High-Resolution Mass Spectrometry for Precise Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically with mass accuracies in the low parts per million (ppm) range. thegoodscentscompany.com,,, bmrb.io, icm.edu.pl This precise mass information is invaluable for determining the elemental composition of this compound and its related substances. By comparing the experimentally determined exact mass with the theoretically calculated masses for possible elemental compositions, the molecular formula can be confirmed. bmrb.io, icm.edu.pl
HRMS is particularly useful for confirming the intact mass of the target compound and for identifying unknown impurities or by-products based on their accurate mass and predicted elemental composition.,, bmrb.io The analysis of isotope patterns in high-resolution mass spectra can further support the elemental composition assignment. bmrb.io
Chiroptical Spectroscopy for Enantiomeric Purity and Conformational Analysis
Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) spectroscopy, are highly sensitive to the stereochemistry and conformation of chiral molecules.,,, CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral sample., Enantiomers, while having identical absorption spectra in UV/Vis spectroscopy, exhibit CD spectra that are equal in magnitude but opposite in sign.,
CD spectroscopy is a primary method for determining the enantiomeric purity (enantiomeric excess, ee) of chiral compounds like this compound.,, By measuring the CD spectrum of a sample and comparing its molar ellipticity to that of a pure enantiomer, the ee can be calculated., This is particularly important for chiral molecules where different enantiomers may have different biological activities.
Circular Dichroism (CD) Spectroscopy for Chirality Assessment
Circular Dichroism (CD) spectroscopy is a widely used technique for examining the chiral properties and conformation of molecules that contain chromophores in a chiral environment researchgate.netuni-goettingen.denih.gov. It measures the differential absorption of left and right circularly polarized light as a function of wavelength researchgate.netuni-goettingen.de. For N-phthaloyl amino acids, including norleucine derivatives, the phthaloyl group acts as a chromophore, and its presence in the vicinity of the chiral alpha-carbon center gives rise to characteristic CD signals uni-goettingen.desigmaaldrich.com.
CD spectroscopy can be employed to assess the presence and integrity of the chiral center in this compound and to study its conformational behavior in solution. Research on N-phthaloyl amino acids has shown diagnostic Cotton effects in their CD spectra, particularly around 210 nm, which are indicative of the electronic transitions within the phthaloyl group influenced by the chiral amino acid moiety sigmaaldrich.com. The sign and magnitude of these Cotton effects are related to the absolute configuration and conformation of the molecule. By comparing the CD spectrum of a sample of this compound to known standards or theoretical calculations, its stereochemical purity and conformational preferences can be investigated. CD spectroscopy is particularly useful for studying changes in conformation induced by different solvents or conditions fishersci.ca.
Optical Rotatory Dispersion (ORD) Studies
Optical Rotatory Dispersion (ORD) is another technique sensitive to molecular chirality. It measures the change in the optical rotation of a substance as a function of wavelength sigmaaldrich.com. Like CD, ORD arises from the interaction of polarized light with chiral molecules. CD and ORD are related phenomena, and the data obtained from one can often be transformed into the other.
For chiral compounds like this compound, ORD studies can provide complementary information to CD spectroscopy regarding their optical activity and stereochemical characteristics. Early research on N-phthaloyl amino acids utilized both ORD and CD spectra to characterize their optical properties sigmaaldrich.com. The shape of the ORD curve, including the presence of Cotton effects (anomalous dispersion in the region of light absorption), provides information about the absolute configuration and electronic transitions of the chiral chromophore sigmaaldrich.com. While CD spectroscopy is often preferred for its direct relationship to absorption bands, ORD studies can still be valuable for characterizing the chiral properties of this compound, particularly in wavelength regions where CD measurements might be challenging or to corroborate CD findings.
Chromatographic Methods for Analytical and Preparative Separations
Chromatographic techniques are indispensable for the analysis, purification, and separation of chemical compounds, including chiral molecules like this compound. These methods exploit differences in the partitioning behavior of analytes between a stationary phase and a mobile phase to achieve separation.
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique specifically designed for the separation of enantiomers. For this compound, chiral HPLC is essential for determining its enantiomeric purity or enantiomeric excess (ee). This is particularly important in asymmetric synthesis or when dealing with samples that may contain the S-enantiomer impurity.
Chiral HPLC separation of N-phthaloyl-protected amino acids is typically achieved using chiral stationary phases (CSPs). Various types of CSPs have been successfully employed for separating N-phthaloyl amino acid enantiomers, including those based on polysaccharide derivatives (e.g., cellulose (B213188) or amylose (B160209) carbamates) and macrocyclic glycopeptides. The separation is influenced by the interactions between the chiral analyte (this compound), the chiral selector on the stationary phase, and the mobile phase composition.
Optimizing chiral HPLC methods for this compound involves careful selection of the CSP and mobile phase parameters, such as the type and ratio of organic modifiers (e.g., hexane, 2-propanol, methanol, acetonitrile), the presence of additives, and pH. These parameters affect the retention and selectivity for the enantiomers, aiming for baseline separation to accurately quantify each enantiomer. Chiral HPLC allows for the determination of the enantiomeric excess by integrating the peaks corresponding to the R and S enantiomers.
An example of the effectiveness of chiral HPLC for separating N-phthaloyl amino acids is demonstrated by studies using polysaccharide-based CSPs like Chiralcel OD, which has shown excellent resolution for various N-phthaloyl α-amino acids. While specific data for this compound on every CSP may vary, the principles and methodologies developed for other N-phthaloyl amino acids are generally applicable.
Role of Pht R Nle Oh in the Construction of Complex Molecular Architectures for Academic Investigation
Pht-R-Nle-OH as a Core Building Block in Peptide and Peptidomimetic Libraries
Peptide and peptidomimetic libraries are collections of structurally diverse molecules that are essential for discovering new therapeutic leads and chemical probes. nih.govnih.gov Peptidomimetics are compounds designed to mimic the three-dimensional structure and function of natural peptides but often possess improved pharmacological properties, such as enhanced stability against enzymatic degradation and better bioavailability. chemdiv.comlifechemicals.com this compound is utilized as a fundamental component in the construction of these libraries, allowing for the introduction of the unnatural amino acid R-norleucine into peptide sequences.
The synthesis of peptides containing R-norleucine typically employs solid-phase peptide synthesis (SPPS), a technique where a peptide chain is incrementally built on a solid resin support. google.com In this process, this compound can be used as one of the amino acid monomers. The design of these modified peptides often leverages the specific properties of norleucine. For instance, norleucine is a close structural analog of methionine but lacks the sulfur atom, making it resistant to oxidation—a common pathway for peptide degradation. nih.gov This substitution can significantly improve the stability of the final peptide. nih.gov
The general synthetic cycle involves:
Attachment of the first protected amino acid to the resin. google.com
Removal of the N-terminal protecting group (deprotection).
Coupling of the next protected amino acid in the sequence, such as this compound, using a coupling agent.
Repetition of the deprotection and coupling steps until the desired peptide sequence is assembled. google.com
The incorporation of non-natural amino acids like R-norleucine expands the chemical diversity of peptide libraries beyond what is possible with the 20 proteinogenic amino acids, enabling the creation of peptides with novel functions and improved drug-like properties. nih.govabyntek.com
Linear peptides are often highly flexible, which can be a disadvantage as they may not readily adopt the specific conformation required for binding to a biological target. cam.ac.uk To overcome this, peptides incorporating R-norleucine can be engineered into constrained scaffolds with well-defined three-dimensional structures. nih.gov This conformational restriction can lead to increased binding affinity, enhanced stability against proteases, and improved cell permeability. nih.gov
Several strategies are used to create these constrained structures:
Cyclization: The peptide chain can be cyclized, either "head-to-tail" or through the side chains of other amino acids within the sequence. abyntek.com
Peptide Stapling: This technique involves covalently linking the side chains of two amino acid residues within the peptide to form a macrocyclic structure, which can help to stabilize an α-helical conformation. cam.ac.uk
Disulfide Bridges: The incorporation of cysteine residues allows for the formation of disulfide bonds, creating disulfide-constrained peptides (DCPs) that serve as stable and robust scaffolds for engineering new binding functions. nih.govresearchgate.net
Table 1: Strategies for Peptide Modification and Their Research Applications
| Modification Strategy | Description | Purpose in Research |
| Incorporation of R-Norleucine | Replacing canonical amino acids (e.g., Methionine) with R-Norleucine during synthesis. nih.gov | Enhance metabolic stability; prevent oxidation; modulate hydrophobicity. nih.gov |
| Peptide Cyclization | Covalently linking the N- and C-termini or amino acid side chains to form a ring structure. abyntek.com | Create conformationally constrained scaffolds with higher binding affinity and stability. nih.gov |
| Peptide Stapling | Creating a covalent brace between amino acid side chains to stabilize secondary structures like α-helices. cam.ac.uk | Increase helicity, protease resistance, and cell penetration for targeting intracellular proteins. cam.ac.uk |
| Disulfide Constraints | Forming covalent bonds between the sulfur atoms of two cysteine residues. nih.gov | Generate highly stable and rigid peptide frameworks for phage display and therapeutic discovery. nih.govresearchgate.net |
Development of Advanced Probes and Research Tools Utilizing this compound Derivatives
Beyond creating libraries for drug discovery, peptides synthesized with this compound are valuable starting points for developing sophisticated chemical probes. These tools are designed to investigate biological processes, identify protein targets, and elucidate mechanisms of action. nih.gov
Photoaffinity labeling (PAL) is a powerful technique used to identify the binding partners of a bioactive molecule within a complex biological sample. springernature.comnih.gov A typical photoaffinity probe consists of a pharmacophore (the binding moiety), a photoreactive group (e.g., diazirine, aryl azide), and often a reporter tag for detection or enrichment. mdpi.com
A peptide containing R-norleucine, designed for specific target recognition, can be converted into a photoaffinity probe. Upon binding to its target protein, the probe is irradiated with UV light, which activates the photoreactive group to form a highly reactive species that covalently crosslinks the probe to the target protein. nih.govmdpi.com This permanent linkage allows for the subsequent isolation and identification of the binding protein, providing direct evidence of a molecular interaction. springernature.com The use of this compound in the initial synthesis ensures the peptide has the desired stability and binding characteristics before it is converted into a research tool.
To study the dynamics of peptide interactions, localization, and conformational changes, derivatives containing reporter groups are synthesized. Peptides incorporating R-norleucine can be modified with fluorescent dyes or spin labels.
Fluorescent Derivatives: A fluorescent tag (e.g., FAM, Cy3, Cy5) can be attached to the peptide, often at the N-terminus or on the side chain of an amino acid like lysine. peptidesynthetics.co.uk These fluorescently labeled peptides enable researchers to visualize their uptake and distribution within cells using microscopy or to quantify binding interactions through techniques like fluorescence polarization.
Spin-Labeled Derivatives: A stable radical, or spin label, can be incorporated into the peptide structure. The interaction of a spin-labeled peptide analog of alpha-melanocyte stimulating hormone containing norleucine with lipid membranes has been studied using Electron Spin Resonance (ESR) spectroscopy. nih.gov This technique provides detailed information on the peptide's motional freedom and its effects on the structure and fluidity of the membrane, offering insights into its mechanism of action at the molecular level. nih.gov
Table 2: Research Tools Derived from Modified Peptides
| Research Tool | Description | Information Gained |
| Photoaffinity Probes | Peptides functionalized with a photoreactive group that covalently binds to target proteins upon UV irradiation. mdpi.com | Identification of direct binding partners; mapping of binding sites on target macromolecules. springernature.comnih.gov |
| Fluorescent Probes | Peptides conjugated to a fluorescent dye. abyntek.com | Cellular localization and trafficking; real-time monitoring of binding events; quantification of binding affinity. |
| Spin-Labeled Probes | Peptides containing a stable radical group, detectable by Electron Spin Resonance (ESR) spectroscopy. nih.gov | Conformational dynamics of the peptide; analysis of peptide-membrane interactions; structural changes in the local environment. nih.gov |
Investigation of Protein Mimicry and Engineered Molecular Recognition Systems
A central goal in chemical biology is to design molecules that can mimic the function of natural proteins. nih.gov Peptides and peptidomimetics developed using building blocks like this compound are instrumental in this field. By mimicking the key binding residues of a protein's secondary structure, such as an α-helix or a β-turn, these synthetic molecules can effectively replicate the protein's ability to participate in molecular recognition events. nih.govchemdiv.com
These engineered mimics are often designed to interrupt protein-protein interactions (PPIs), which are central to many disease pathways. nih.gov A constrained peptide containing R-norleucine can be structured to present its side chains in a precise spatial arrangement that mimics the "hot spot" residues of a protein's binding interface. cam.ac.uk This allows the synthetic peptide to compete with the natural protein for its binding partner, thereby modulating a biological pathway. The creation of comprehensive libraries of such mimics allows for high-throughput screening to discover potent and selective modulators for previously "undruggable" targets. nih.govnih.gov The stability conferred by the norleucine residue is particularly advantageous for creating robust mimics for in vitro and in vivo studies. nih.gov
Rational Design of β-Peptides and Foldamers Incorporating R-Norleucine
The rational design of foldamers—oligomers that adopt well-defined, predictable secondary structures—is a major focus of modern chemical research. nih.gov These synthetic molecules mimic the folded structures of natural biopolymers like proteins and nucleic acids and are used to study principles of molecular folding and recognition. nih.govnih.gov The incorporation of non-canonical amino acids, such as R-norleucine, is a key strategy for enhancing the stability and structural diversity of these foldamers. nih.gov
R-Norleucine (Nle), an isomer of leucine (B10760876) with an unbranched, hydrophobic side chain, is known to be a helix-stabilizing residue. mdpi.com Its integration into peptide backbones can enforce specific conformations. In the context of β-peptides, which are built from β-amino acids, the inclusion of α-amino acid derivatives like R-norleucine creates α/β-hybrid peptides. These hybrids can adopt novel helical and sheet-like structures not accessible to natural peptides, depending on the sequence pattern and stereochemistry of the constituent monomers. eurekalert.org
The synthesis of such precisely defined foldamers relies on building blocks like this compound. The phthaloyl protecting group on the nitrogen atom is critical during the stepwise assembly of the oligomer. It prevents the amine from reacting out of turn, allowing chemists to control the sequence with high fidelity. After the R-norleucine residue is successfully coupled to the growing chain, the phthaloyl group can be removed (typically using hydrazine) to allow the next building block to be added. This synthetic control enables the systematic investigation of how the inclusion, position, and stereochemistry of R-norleucine influence the global conformation of the foldamer.
| Feature | Description | Significance in Foldamer Design |
| Monomer Type | R-Norleucine (α-amino acid) | Non-canonical, hydrophobic, helix-stabilizing residue. mdpi.com |
| Protecting Group | Phthaloyl (Pht) | Provides robust protection of the α-amine during synthesis, enabling precise sequence control. |
| Resulting Structure | β-Peptides and Foldamers | Creates hybrid α/β-peptides with unique, stable secondary structures (e.g., helices, sheets). eurekalert.org |
| Research Application | Structure-Function Studies | Allows systematic study of how specific residues influence molecular folding and stability. nih.gov |
Studies on Protein-Protein Interaction Modulators via Synthetic Mimics
Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, and their dysregulation is implicated in numerous diseases. nih.govresearchgate.net Consequently, the development of molecules that can modulate these interactions is a significant goal in medicinal chemistry. One promising strategy involves the design of synthetic peptides that mimic the structure of a key protein segment, such as an α-helix, at the PPI interface. frontiersin.orgnih.gov These "synthetic mimics" can disrupt the natural protein interaction, offering a therapeutic avenue. frontiersin.org
A major challenge for standard peptide-based drugs is their rapid degradation by proteases in the body. The incorporation of non-canonical amino acids is a widely used method to overcome this limitation. frontiersin.orgresearchgate.net R-Norleucine, when substituted for natural amino acids like methionine or leucine, can enhance proteolytic stability while preserving or improving the binding affinity of the peptide mimic. mdpi.com Its simple, unbranched alkyl side chain can effectively occupy hydrophobic pockets at the protein-protein interface.
The synthesis of these stabilized peptide mimics requires precisely controlled chemical methods. This compound is an essential reagent in this process, serving as the protected form of the R-norleucine building block. Its use ensures that the norleucine residue is incorporated at the desired position within the synthetic peptide sequence. By creating libraries of peptide mimics containing R-norleucine at various positions, researchers can systematically probe the structure-activity relationship, optimizing the molecule's ability to disrupt a specific PPI while enhancing its stability as a potential therapeutic agent.
| Component | Role in PPI Modulator Design | Reference |
| Synthetic Peptides | Act as mimics of protein secondary structures (e.g., α-helices) to disrupt PPIs. | frontiersin.orgnih.gov |
| R-Norleucine | A non-canonical amino acid incorporated to increase proteolytic stability and modulate binding. | mdpi.com |
| This compound | The protected building block that enables the controlled, site-specific incorporation of R-norleucine during synthesis. | |
| Research Goal | To develop stable, potent, and specific modulators of disease-relevant protein-protein interactions. | nih.govresearchgate.net |
Applications in Prebiotic Chemistry and Homochirality Research
The origin of life and the emergence of homochirality—the uniform use of only one of two possible enantiomers (e.g., L-amino acids in proteins)—are among the most profound questions in science. nih.gov Research in prebiotic chemistry investigates the chemical processes that could have occurred on the early Earth to give rise to the building blocks of life. The discovery of amino acids, including non-canonical forms like norleucine, in meteorites suggests an extraterrestrial delivery mechanism for life's raw materials. rsc.orgresearchgate.net
These meteoritic samples have shown that a variety of amino acids could have been present in the prebiotic environment. researchgate.net The presence of non-proteinogenic amino acids raises questions about why the canonical set of 20 was ultimately selected by evolution. Furthermore, some meteoritic amino acids have been found to have a slight enantiomeric excess (an unequal amount of the L and D forms), which could have been a source for the symmetry breaking that led to life's homochirality. rsc.org
While this compound is a modern synthetic compound not found in nature, it serves as a valuable tool for academic investigations into these fundamental questions. By using enantiomerically pure building blocks like this compound, researchers can synthesize model peptides and oligomers with defined chirality. These models allow for the study of how a specific stereochemistry (the 'R' or 'D' configuration) influences the structure, stability, and potential function of primitive polymers. Such studies help test hypotheses about how homochirality could have provided a functional advantage in a prebiotic world, potentially leading to more stable or catalytically active structures compared to their racemic counterparts.
| Research Area | Key Question | Role of R-Norleucine and its Derivatives |
| Prebiotic Chemistry | What were the chemical building blocks available for the origin of life? | Norleucine is found in meteorites, suggesting its availability on the early Earth. rsc.orgresearchgate.net |
| Homochirality | How did life's preference for a single enantiomer (e.g., L-amino acids) arise? | The slight enantiomeric excess of amino acids in meteorites provides a possible seed for homochirality. |
| Academic Investigation | What are the structural and functional consequences of homochirality? | This compound allows the synthesis of enantiomerically pure model polymers to study the physical and chemical properties endowed by a single chirality. |
Computational Chemistry and Theoretical Investigations of Pht R Nle Oh
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, primarily based on Density Functional Theory (DFT) or ab initio methods, can be used to determine the electronic structure of Pht-R-Nle-OH. These calculations can provide information about:
Molecular geometry and optimized structure in different phases (gas phase, solution).
Charge distribution and electrostatic potential, which are crucial for understanding intermolecular interactions.
Frontier molecular orbitals (HOMO and LUMO), which are indicative of reactivity and potential reaction sites.
Vibrational frequencies, which can be compared with experimental Infrared (IR) and Raman spectra.
Reaction pathways and transition states for potential reactions involving this compound, such as deprotection or reactions involving the carboxylic acid or phthaloyl group.
Thermodynamic parameters (e.g., reaction energies, activation barriers) to assess the feasibility and kinetics of these reactions.
While general applications of quantum chemical calculations to organic molecules and reaction mechanisms are well-established, specific calculations for this compound were not identified in the search results. Such studies, if performed, would typically involve selecting appropriate basis sets and functionals based on the desired accuracy and computational cost.
Molecular Dynamics Simulations for Conformational Landscape Exploration
Molecular Dynamics (MD) simulations are essential for exploring the conformational flexibility and dynamics of molecules in different environments, such as in solution or in a crystal lattice. For this compound, MD simulations could provide information on:
The preferred conformations of the molecule and the relative populations of different conformers.
The influence of the solvent environment on its structure and dynamics.
The flexibility of the norleucine side chain and the phthaloyl protecting group.
Potential interactions with other molecules, such as in crystallization or binding events.
MD simulations involve solving Newton's equations of motion for the atoms in the system, using a defined force field that describes the interactions between atoms. Common force fields are available for organic molecules and biomolecules like protected amino acids. Although MD simulations are widely used for studying biomolecules and organic systems, specific MD studies focused on the conformational landscape of this compound were not found in the provided search results.
In Silico Modeling of Protecting Group Effects and Reaction Pathways
In silico modeling can be applied to study the effect of the phthaloyl protecting group on the properties and reactivity of the norleucine amino acid. This could involve:
Comparing the electronic structure and reactivity of this compound with that of unprotected R-norleucine using quantum chemical methods.
Modeling potential reaction pathways for the introduction or removal of the phthaloyl group, including transition state search and energy barrier calculations.
Investigating how the protecting group influences the molecule's interactions with enzymes or other molecules.
Furthermore, in silico methods can be used to model reaction pathways involving this compound as a reactant or intermediate in synthesis. This could involve computational studies of reaction mechanisms, selectivity, and the influence of catalysts or reaction conditions. While in silico modeling is a broad field applied to various chemical problems, specific studies detailing the protecting group effects or reaction pathways of this compound were not identified in the search results.
Prediction of Spectroscopic Signatures and Chiroptical Properties
Computational methods can predict various spectroscopic properties, which can aid in the identification and characterization of this compound and its conformers.
Vibrational Spectroscopy (IR, Raman): Quantum chemical calculations can predict vibrational frequencies and intensities, providing a theoretical spectrum that can be compared with experimental IR and Raman data.
NMR Spectroscopy: Ab initio or DFT calculations can predict Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants, assisting in the assignment of experimental NMR signals.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict electronic excitation energies and oscillator strengths, providing a theoretical UV-Vis spectrum.
Chiroptical Properties (ECD, ORD, VCD): For a chiral molecule like this compound, computational methods, particularly TD-DFT, can predict Electronic Circular Dichroism (ECD), Optical Rotatory Dispersion (ORD), and Vibrational Circular Dichroism (VCD) spectra. These predicted spectra are invaluable for determining the absolute configuration of chiral molecules and understanding their conformational behavior.
Predicting chiroptical properties is particularly relevant for this compound due to its R configuration. However, specific computational predictions of spectroscopic or chiroptical properties for this compound were not found in the search results. General methodologies for predicting these properties for organic molecules and protected amino acids are well-established in computational chemistry.
Future Directions and Emerging Research Avenues for Phthaloyl Protected Norleucine Derivatives
Integration with Automated Synthesis and High-Throughput Screening Methodologies
The integration of protected unnatural amino acids, including phthaloyl-protected derivatives like Pht-R-Nle-OH, with automated synthesis and high-throughput screening (HTS) methodologies is a significant area of development. Automated peptide synthesis, particularly solid-phase peptide synthesis (SPPS), has revolutionized the production of peptides and peptidomimetics by enabling rapid and efficient assembly of amino acid chains. openaccessjournals.comsigmaaldrich.comnih.govbachem.combachem.com The availability of protected amino acids, including unnatural ones, is crucial for these automated platforms. enamine.netbachem.comaltabioscience.com
Automated flow chemistry is also emerging as an alternative for the rapid synthesis of peptide chains, offering advantages in terms of speed and control over reaction parameters. amidetech.com The ability to incorporate unnatural amino acids into these automated workflows expands the chemical space accessible for generating diverse peptide libraries. amidetech.com
High-throughput screening relies on the availability of large and diverse compound libraries. Protected unnatural amino acids serve as key building blocks for the combinatorial synthesis of peptide and peptidomimetic libraries, which can then be screened for desired biological or material properties. researchgate.net The use of automated synthesis platforms accelerates the generation of these libraries, making HTS more efficient. Research in this area focuses on developing compatible protecting group strategies and efficient coupling chemistries that can be automated and scaled for high-throughput applications.
Development of Novel Protecting Group Strategies and Enabling Technologies
While the phthaloyl group is a well-established protecting group, research continues into developing novel protecting group strategies and enabling technologies for amino acids, including unnatural ones like norleucine. sbsgenetech.combiosyn.com This includes the exploration of protecting groups that offer improved orthogonality, ease of cleavage under milder conditions, or compatibility with specific synthetic routes. nih.govgoogle.combeilstein-journals.org
Enabling technologies, such as new coupling reagents, solid supports for SPPS, and reaction methodologies (e.g., microwave-assisted synthesis, flow chemistry), also play a crucial role in advancing the synthesis of complex peptides and peptidomimetics incorporating protected unnatural amino acids. openaccessjournals.comsigmaaldrich.combachem.combachem.comamidetech.com For instance, novel solid-phase strategies are being developed for the synthesis of complex peptide conjugates, which could potentially utilize protected norleucine derivatives. nih.govbeilstein-journals.org The development of efficient methods for the stereoselective synthesis of unnatural amino acid derivatives is also an active area of research. nih.govresearchgate.net
Advanced Materials Science Applications as Building Blocks
Unnatural amino acids and their derivatives, including protected forms, are gaining traction as versatile building blocks for the creation of advanced materials. nih.govresearchgate.net Their unique structures and functionalities can impart novel properties to polymers, self-assembling systems, and other materials. mdpi.comrsc.org
Phthaloyl-protected norleucine derivatives, with their hydrophobic norleucine side chain and the cleavable phthaloyl group, could be explored for applications in materials science. For example, they could be incorporated into polymers to tune their properties, used in the design of self-assembling peptides or peptidomimetics for drug delivery or tissue engineering, or serve as components in the synthesis of functional materials with specific optical, electronic, or mechanical properties. amerigoscientific.comsigmaaldrich.comresearchgate.net Research in this area involves designing and synthesizing novel materials by incorporating unnatural amino acids and studying the relationship between their structure and the resulting material properties.
Interdisciplinary Research at the Interface of Organic Chemistry and Molecular Biology
The study and application of unnatural amino acids, such as norleucine, and their protected derivatives like this compound, are inherently interdisciplinary, bridging organic chemistry and molecular biology. cam.ac.ukeuropa.eu Organic chemists develop the synthetic routes and protecting group strategies to create these molecules, while molecular biologists explore their incorporation into peptides and proteins and investigate their biological functions and interactions. nih.govnih.gov
Future research directions involve utilizing protected unnatural amino acids to:
Probe protein structure and function. nih.govnih.gov
Develop novel protein therapeutics and diagnostics. amerigoscientific.comresearchgate.netsigmaaldrich.comnih.gov
Engineer enzymes with enhanced or altered catalytic activities. nih.gov
Create peptidomimetics with improved pharmacological properties, such as increased stability or targeted delivery. enamine.netamerigoscientific.comresearchgate.netopenaccessjournals.commdpi.com
Study and modulate biological pathways. amerigoscientific.com
The ability to site-specifically incorporate unnatural amino acids into proteins, for instance, provides a powerful tool for understanding biological processes and developing new biotechnological applications. nih.govnih.gov Phthaloyl-protected norleucine derivatives could play a role in these interdisciplinary efforts, either as building blocks for synthetic peptides or as precursors for modified amino acids used in biological systems.
Q & A
How can I synthesize Pht-R-Nle-OH with high purity for experimental use?
Level: Basic
Methodological Answer:
- Step 1: Select appropriate protecting groups (e.g., phthaloyl for amine protection) and coupling reagents (e.g., DCC or HOBt) for solid-phase peptide synthesis.
- Step 2: Optimize reaction conditions (e.g., solvent polarity, temperature) to minimize side reactions.
- Step 3: Purify the product using reverse-phase HPLC, monitoring purity via UV-Vis or MS.
- Replication: Follow NIH guidelines for preclinical studies to ensure reproducibility, including detailed documentation of solvents, catalysts, and purification steps .
What characterization techniques are essential for confirming the structure of this compound?
Level: Basic
Methodological Answer:
- Primary Techniques:
- NMR Spectroscopy: Confirm stereochemistry and backbone integrity (¹H and ¹³C NMR).
- Mass Spectrometry (MS): Validate molecular weight (ESI-MS or MALDI-TOF).
- HPLC: Assess purity (>95% by area-under-curve analysis).
- Secondary Validation: Compare spectral data with published references or computational predictions (e.g., DFT simulations) .
How should I design experiments to investigate the mechanism of action of this compound in biological systems?
Level: Advanced
Methodological Answer:
- Framework: Apply the PICOT model:
- Population: Target cell lines or model organisms.
- Intervention: Dose ranges and exposure times of this compound.
- Comparison: Control groups (e.g., untreated or vehicle-treated samples).
- Outcome: Quantify biomarkers (e.g., enzyme inhibition, gene expression).
- Time: Acute vs. chronic exposure timelines.
- Assays: Use kinetic assays (e.g., fluorescence-based) to monitor real-time interactions. Validate findings with orthogonal methods (e.g., SPR for binding affinity) .
How to resolve contradictions in experimental data regarding this compound’s stability under different pH conditions?
Level: Advanced
Methodological Answer:
- Step 1: Replicate experiments under standardized conditions (e.g., buffer composition, temperature).
- Step 2: Conduct accelerated stability studies (ICH guidelines) with LC-MS monitoring to identify degradation products.
- Step 3: Apply statistical models (e.g., ANOVA with Tukey post-hoc tests) to isolate variables (e.g., pH, ionic strength).
- Contradiction Analysis: Use qualitative frameworks (e.g., hermeneutic analysis) to interpret divergent results .
What are the best practices for storing this compound to ensure stability in long-term studies?
Level: Basic
Methodological Answer:
- Storage Conditions:
- Temperature: -20°C in anhydrous, oxygen-free environments.
- Solvent: Lyophilize and store in inert solvents (e.g., DMSO under argon).
- Validation: Perform periodic stability tests (HPLC/MS) over 6–12 months. Document batch-specific degradation profiles .
How to optimize the synthesis yield of this compound using response surface methodology (RSM)?
Level: Advanced
Methodological Answer:
- Design: Use a central composite design (CCD) to vary factors (e.g., reagent stoichiometry, temperature).
- Analysis: Fit data to a quadratic model (e.g., ).
- Optimization: Identify maxima/minima via contour plots. Validate predicted yields with triplicate experiments .
Which analytical methods are recommended for quantifying this compound in complex biological matrices?
Level: Basic
Methodological Answer:
- Extraction: Use protein precipitation (acetonitrile) or SPE for matrix cleanup.
- Quantification:
What strategies can elucidate the metabolic pathways of this compound in vitro?
Level: Advanced
Methodological Answer:
- Radiolabeling: Synthesize ¹⁴C-labeled this compound to track metabolites via scintillation counting.
- Enzyme Inhibition: Co-incubate with CYP450 inhibitors (e.g., ketoconazole) to identify metabolic enzymes.
- Metabolite ID: Use high-resolution MS (HRMS) with MS/MS fragmentation for structural elucidation .
How to address discrepancies between computational predictions and experimental results for this compound’s binding affinity?
Level: Advanced
Methodological Answer:
- Model Validation: Cross-check docking simulations (e.g., AutoDock Vina) with experimental SPR data.
- Parameter Adjustment: Refine force fields (e.g., AMBER) using experimental ΔG values.
- Data Triangulation: Integrate MD simulations to account for conformational flexibility .
What statistical approaches are appropriate for analyzing dose-response data of this compound?
Level: Basic
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
